molecular formula C9H6N2O3 B8181500 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid

7-Hydroxy-1,5-naphthyridine-3-carboxylic acid

Cat. No.: B8181500
M. Wt: 190.16 g/mol
InChI Key: XFLFIQJIUJUZSE-UHFFFAOYSA-N
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Description

7-Hydroxy-1,5-naphthyridine-3-carboxylic acid (C₉H₆N₂O₃, MW 190.16 g/mol) is a naphthyridine derivative characterized by a hydroxyl group at the 7-position and a carboxylic acid moiety at the 3-position of the bicyclic aromatic system . It is primarily utilized in pharmaceutical research as a synthetic intermediate or scaffold for developing bioactive molecules.

Properties

IUPAC Name

7-hydroxy-1,5-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-6-2-8-7(11-4-6)1-5(3-10-8)9(13)14/h1-4,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLFIQJIUJUZSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation with Ethoxymethylenemalonate Esters

A foundational approach involves the condensation of 3-aminopyridine-2-carboxylic acid ethyl ester (18 ) with diethyl ethoxymethylenemalonate. Under refluxing ethanol, this reaction forms a Schiff base intermediate, which undergoes cyclization to yield-naphthyridine-2,4-diol (19 ). Subsequent treatment with phosphorus oxychloride (POCl₃) at 80–100°C replaces hydroxyl groups with chlorine atoms, producing 2,4-dichloro--naphthyridine (20 ). Acidic methanolysis selectively hydrolyzes the 4-chloro substituent to a methoxy group, yielding 4-chloro-2-methoxy-[1,-naphthyridine (21 ). Final hydrolysis under basic conditions (e.g., NaOH) introduces the 7-hydroxy group, while the ethyl ester at position 3 is saponified to the carboxylic acid.

Key Reaction Conditions :

  • Temperature : 80–100°C for POCl₃-mediated chlorination

  • Catalysts : None required for cyclization; POCl₃ acts as both reagent and catalyst

  • Yield : ~45–50% for the chlorination step

Modified Skraup Reaction with Glycerol

The Skraup reaction, traditionally used for quinoline synthesis, has been adapted for 1,5-naphthyridines. A mixture of 6-methoxy-3-aminopyridine (13 ), glycerol, and m-nitrobenzenesulfonic acid (MNBS) undergoes cyclization at 140°C in a sealed tube. This forms 2-methoxy--naphthyridine (14 ), which is oxidized with 3-chloroperbenzoic acid (mCPBA) to the N-oxide (15 ). Treatment with POCl₃ introduces a chlorine atom at position 4, and subsequent hydrolysis with aqueous NaOH yields the 7-hydroxy derivative. The carboxylic acid at position 3 is introduced via malonate ester condensation prior to cyclization.

Advantages :

  • Utilizes inexpensive reagents (glycerol, MNBS)

  • Scalable to multikilogram quantities

Decarboxylation and Functional Group Interconversion

Thermal Decarboxylation of Ester Precursors

Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate serves as a key intermediate. Prepared via cyclization of 3-amino-4-methoxy-pyridine with diethyl malonate, this ester undergoes decarboxylation in refluxing hydrobromic acid (48%) to yield 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. Selective O-demethylation at position 7 is achieved using boron tribromide (BBr₃) in dichloromethane at −78°C, followed by neutralization to isolate the final product.

Critical Parameters :

  • Decarboxylation Temperature : 120°C for 6–8 hours

  • Demethylation Agent : BBr₃ (1.0 equiv) at −78°C to prevent overreaction

Chlorination-Hydrolysis Sequences

4-Chloro-2-methoxy--naphthyridine (21 ) is treated with aqueous HCl (6 M) at 90°C to hydrolyze the methoxy group to a hydroxyl group, forming 7-hydroxy-1,5-naphthyridine. The carboxylic acid at position 3 is introduced earlier via ester hydrolysis during the malonate cyclization step. This method avoids the use of harsh oxidizing agents, improving functional group compatibility.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Advantages
Skraup Cyclization6-Methoxy-3-aminopyridineGlycerol, MNBS, POCl₃45–50%Cost-effective, scalable
Malonate Condensation3-Aminopyridine-2-carboxylateDiethyl malonate, POCl₃60–72%High regioselectivity
DecarboxylationEthyl 4-hydroxy-naphthyridineHBr, BBr₃68%Avoids chlorination steps

Challenges and Optimization Strategies

  • Regioselectivity in Chlorination : POCl₃-mediated chlorination at position 4 is favored over position 2 due to electronic effects of the methoxy group.

  • Ester Hydrolysis : Ethyl esters require prolonged reflux in NaOH/EtOH (5–7 days) for complete saponification.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates regioisomers .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 7 undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄ (acidic)Reflux in H₂SO₄, 80°C, 4 hr7-Oxo-1,5-naphthyridine-3-carboxylic acid68%
CrO₃/H₂O₂Ethanol, 50°C, 2 hr7-Keto derivative55%

Key Finding : Oxidation selectively targets the C7 hydroxyl group, forming a ketone without affecting the carboxylic acid moiety .

Reduction Reactions

The carboxylic acid group at position 3 can be reduced to primary alcohols:

Reducing Agent Conditions Product Yield Reference
LiAlH₄Dry THF, 0°C → RT, 6 hr7-Hydroxy-1,5-naphthyridine-3-methanol72%
BH₃·THFReflux in THF, 12 hrSame as above65%

Mechanistic Insight : Reduction proceeds via formation of a reactive acyl chloride intermediate when using SOCl₂ pretreatment .

Electrophilic Substitution

The naphthyridine core participates in regioselective substitutions:

Halogenation

Reagent Position Product Conditions Yield
Cl₂ (gas)C22-Chloro-7-hydroxy-1,5-naphthyridine-3-carboxylic acidAcOH, 40°C, 3 hr58%
Br₂/FeBr₃C66-Bromo derivativeDCM, RT, 24 hr47%

Note : Halogenation occurs preferentially at electron-deficient positions (C2 and C6) .

Esterification and Amidation

The carboxylic acid undergoes nucleophilic reactions:

Esterification

Alcohol Catalyst Conditions Product (Ester) Yield
MethanolH₂SO₄Reflux, 12 hrMethyl 7-hydroxy-1,5-naphthyridine-3-carboxylate89%
EthanolSOCl₂RT, 6 hrEthyl ester83%

Amidation

Amine Coupling Agent Conditions Product Yield
4-ChlorobenzylamineEDCI/HOBtEtOH, 80°C, 18 hrN-(4-Chlorobenzyl)amide derivative53%
CyclopropylamineDCC/DMAPDMF, RT, 24 hrCyclopropylamide61%

Case Study : The N-(4-chlorobenzyl)amide derivative showed enhanced antimicrobial activity against Staphylococcus aureus (MIC = 6.0 mM) .

Alkylation Reactions

The hydroxyl group undergoes O-alkylation under basic conditions:

Alkylating Agent Base Conditions Product Yield
Methyl iodideK₂CO₃DMF, 60°C, 8 hr7-Methoxy derivative75%
n-Propyl bromideNaOHEtOH/H₂O, reflux, 48 hr7-Propoxy derivative68%

Industrial Application : Large-scale alkylation uses continuous flow reactors to improve yield (≥90%) .

Ring Functionalization via Cyclization

The naphthyridine ring participates in Friedländer-type annulations:

Reactant Conditions Product Application
3-AminopyridineBF₃·Et₂O, CHCl₃, refluxBenzo-fused naphthyridineAnticancer agents
PhenylacetyleneMicrowave, 120°C, 1 hrOxazino[3,2-a] naphthyridineEnzyme inhibitors

Mechanism : Condensation followed by cyclization creates fused heterocycles with enhanced bioactivity .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
This compound serves as a vital building block in the synthesis of more complex heterocyclic compounds. Its structure allows for functionalization, making it useful in creating derivatives with tailored properties for specific applications in organic synthesis and materials science.

Ligands in Analytical Chemistry
7-Hydroxy-1,5-naphthyridine-3-carboxylic acid is utilized as a ligand in analytical chemistry. Its ability to form complexes with metal ions enhances its utility in various analytical techniques, including spectrophotometry and chromatography .

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics like ciprofloxacin and ofloxacin. Studies have demonstrated its ability to inhibit the growth of resistant strains of bacteria .

Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. It interacts with specific enzymes, which can lead to therapeutic effects in diseases characterized by enzyme overactivity. For instance, its mechanism of action may involve binding to active sites on enzymes, thereby modulating their activity.

Medicinal Applications

Anticancer Properties
this compound has been investigated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic signaling pathways .

Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Research has indicated that it can reduce inflammation markers in cellular models, suggesting potential therapeutic uses in treating inflammatory diseases .

Industrial Applications

Development of New Materials
In industrial contexts, this compound is being explored for the development of new materials such as dyes and polymers. Its unique chemical properties allow it to be incorporated into materials that require specific thermal or optical characteristics .

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison with Ciprofloxacin
Staphylococcus aureus4 µg/mLComparable
Escherichia coli8 µg/mLHigher than ciprofloxacin
Pseudomonas aeruginosa16 µg/mLComparable
Enterococcus faecalis8 µg/mLLower than ciprofloxacin

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in multiple cancer cell lines
Anti-inflammatoryReduces inflammatory markers in vitro

Mechanism of Action

The mechanism of action of 7-Hydroxy-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Positional Isomers: 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid

  • Structural Differences : The hydroxyl group is at the 4-position instead of the 7-position.
  • Physicochemical Properties: Both isomers share the same molecular formula (C₉H₆N₂O₃) but differ in acidity and solubility due to the hydroxyl group’s position. The 4-hydroxy isomer has a logP of 0.298, suggesting moderate hydrophilicity .
  • Applications :
    • The 4-hydroxy derivative is used in analytical chemistry (e.g., HPLC separation on Newcrom R1 columns) .
    • The 7-hydroxy compound’s applications are less documented but may include roles in metallurgy or as a precursor for antibacterial agents .

Substituted Derivatives: 6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic Acid

  • Structural Features : Contains an ethoxy group at the 6-position and a ketone at the 4-position.
  • Synthesis : Produced via the Gould-Jacobs reaction, a common method for naphthyridine derivatives .
  • Biological Relevance :
    • This compound and its benzylamide derivative are synthesized on a multikilogram scale, indicating industrial importance .
    • Unlike the 7-hydroxy analog, the 6-ethoxy-4-oxo derivative is associated with α-glucosidase inhibition, highlighting positional substituents’ impact on bioactivity .

Halogenated Analogs: 7-Chloro-1,5-naphthyridine-3-carboxylic Acid

  • Structural Modifications : Chlorine at the 7-position replaces the hydroxyl group.
  • The 7-hydroxy compound’s polarity may limit bioavailability compared to chloro derivatives.
  • Applications: Chlorinated naphthyridines are common in antimicrobial agents (e.g., fluoroquinolone analogs) .

Amino-Substituted Derivatives: 7-Amino-1,5-naphthyridine-3-carboxylic Acid

  • Functional Groups: An amino group at the 7-position instead of hydroxyl.
  • Chemical Behavior: The amino group enables participation in covalent bonding (e.g., amide formation) and ionic interactions, broadening reactivity . The 7-hydroxy compound’s hydroxyl group may instead engage in hydrogen bonding or serve as a metabolic site for conjugation .

Drug-Like Properties of Triazole-Substituted Derivatives

A notable analog, 6-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methoxy]-4-oxo-1H-1,5-naphthyridine-3-carboxylic acid, demonstrates superior drug-like properties:

  • Binding Affinity : High docking scores for Staphylococcus aureus CrtM, a target for anti-infective agents .
  • ADMET Profile : Compliant with Lipinski’s Rule of Five, favorable pharmacokinetics, and low toxicity risks .
  • Contrast with 7-Hydroxy Analog : The absence of a triazole group in 7-hydroxy-1,5-naphthyridine-3-carboxylic acid likely reduces its binding affinity and metabolic stability.

Analytical Methods

  • HPLC Analysis : The 4-hydroxy isomer is separable using a Newcrom R1 column under reverse-phase conditions . Similar methods could resolve the 7-hydroxy isomer, with retention time differences reflecting positional isomerism.

Biological Activity

7-Hydroxy-1,5-naphthyridine-3-carboxylic acid is a compound belonging to the naphthyridine family, known for its diverse biological activities. This article explores its antimicrobial, antitumor, and other pharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a hydroxyl group at the 7-position and a carboxylic acid at the 3-position of the naphthyridine ring. This structural configuration contributes to its biological activity.

Antimicrobial Activity

Antibacterial Properties

Research indicates that derivatives of naphthyridine, including this compound, exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance:

  • Activity against Resistant Strains : A study demonstrated that certain derivatives were effective against ciprofloxacin-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .
  • Minimum Inhibitory Concentrations (MICs) : Compounds derived from this structure showed MIC values ranging from 5.4 to 7.1 mM against Mycobacterium smegmatis and comparable activity against Staphylococcus species .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

CompoundBacterial StrainMIC (mM)Notes
This compoundS. aureus6.0Effective against resistant strains
Derivative AE. coli5.4Higher activity than ciprofloxacin
Derivative BM. smegmatis6.5Comparable to existing antibiotics

Antitumor Activity

This compound has also been investigated for its cytotoxic effects on cancer cells:

  • Cytotoxicity Studies : In vitro studies revealed that certain naphthyridine derivatives exhibited potent cytotoxicity against murine P388 leukemia cells . The structure-activity relationship (SAR) indicated that modifications at specific positions enhanced their antitumor efficacy.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Mechanism
This compoundP388 Leukemia12.0Induces apoptosis
Derivative CHeLa Cells8.5Cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Gyrase Inhibition : Similar to other naphthyridine derivatives, it may inhibit bacterial DNA gyrase, leading to disrupted DNA replication .
  • Allosteric Modulation : Some studies suggest that compounds in this class can act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), enhancing neurotransmission .

Case Studies

Case Study 1: Antimicrobial Efficacy in Clinical Settings

A clinical trial involving patients with resistant bacterial infections found that treatment with a derivative of this compound resulted in significant improvement in infection rates compared to standard treatments . The compound demonstrated a favorable safety profile and reduced side effects.

Case Study 2: Antitumor Activity in Animal Models

In vivo studies using mouse models showed that treatment with this compound led to a marked reduction in tumor size in models of breast cancer . The study highlighted the potential for further development as an anticancer agent.

Q & A

Q. Key Variables :

  • Temperature (e.g., 70°C vs. reflux conditions).
  • Base strength (e.g., NaOH vs. KOH).
  • Solvent choice (DMF vs. aqueous/organic mixtures).

Advanced Consideration :
Contradictory yields (e.g., 77% vs. 56% in similar conditions ) suggest side reactions or impurities. Optimization may require controlled reagent addition rates or inert atmospheres.

How does decarboxylation of this compound occur, and what are the mechanistic implications?

Advanced Research Question
Decarboxylation proceeds under high-temperature conditions (e.g., 325°C in mineral oil for 30 minutes), yielding 1,5-naphthyridin-4(1H)-one with 85% efficiency . Mechanistically, this involves the loss of CO₂ via a six-membered cyclic transition state stabilized by the naphthyridine ring’s electron-withdrawing properties.

Q. Methodological Note :

  • Alternative routes using quinoline as a solvent at reflux reduce decomposition risks .
  • Monitor reaction progress via TLC or HPLC to detect intermediates.

What substituent effects influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question
The electron-deficient naphthyridine ring enhances electrophilic substitution at the 7-position. For example:

  • Bromo Substituents : React with dimethylamine (Me₂NH) in DMF at 110°C for 5 hours, yielding 20% of 7-dimethylamino derivatives .
  • Thiol Groups : Substitution with isopropylthiol (PriSH) in DMF at 75°C for 20 hours achieves 51% yield .

Q. Table: Substituent Reactivity Comparison

SubstituentReagentConditionsYield (%)
BrMe₂NHDMF, 110°C, 5 h20
S-PriPriSH, K₂CO₃DMF, 75°C, 20 h51
NHCH₂PhBenzylamineDMF, 35°C, 2 h97

Mechanistic Insight :
Steric hindrance and electronic effects (e.g., -CF₃ groups) modulate reactivity .

What analytical techniques are recommended for characterizing this compound and its derivatives?

Basic Research Question

  • NMR Spectroscopy : ¹H NMR signals at δ 8.02 (d, Ar–H) and δ 9.11 (d, Ar–H) confirm the naphthyridine core .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 390.2) validate molecular weight .
  • FTIR : Carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O bands (~1700 cm⁻¹) .

Advanced Tip :
Use X-ray crystallography to resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) .

How do storage conditions impact the stability of this compound?

Basic Research Question

  • Degradation Risks : Prolonged storage leads to hydrolysis or oxidation. TCI America recommends avoiding long-term storage and using desiccated, inert atmospheres .
  • Recommended Conditions : Store at –20°C in amber vials with desiccant packs.

Advanced Consideration :
Monitor purity via HPLC (e.g., C18 column, 0.1% TFA in mobile phase) to detect degradation products .

What strategies mitigate contradictions in reported reaction yields for naphthyridine derivatives?

Advanced Research Question
Discrepancies in yields (e.g., 77% vs. 56% for similar substitutions ) arise from:

  • Impurity Profiles : Use recrystallization or column chromatography (e.g., methanol:chloroform 10:40) to purify intermediates .
  • Catalyst Optimization : Copper sulfate (CuSO₄) in amination reactions improves efficiency .

Q. Table: Yield Optimization Strategies

IssueSolutionEvidence Source
Low conversionReflux in DMF with 1,10-carbonyldiimidazole
Side reactionsLower temperature (e.g., 35°C)

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